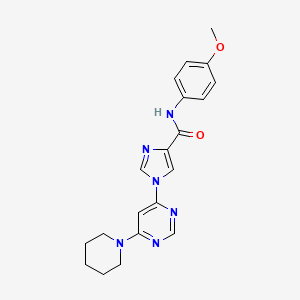
(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H20FNO3 and its molecular weight is 341.382. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing and Molecular Logic Gates
One area of application is in the development of chemosensors for the detection of metal ions. For instance, studies have demonstrated the use of related compounds in creating sensors that exhibit selective fluorescent responses to metal ions such as Cu²⁺ and Zn²⁺. These chemosensors can form host-guest complexes with these ions, showcasing the potential for highly selective and sensitive detection in semi-aqueous systems. Furthermore, the application extends to constructing molecular logic gates, employing metal ions as chemical inputs to regulate fluorescence responses, illustrating the compound's utility in molecular electronics and information processing (Fegade, Sahoo, Singh, Singh, Attarde, & Kuwar, 2015).
Antimicrobial Activities
Another significant area of application is in antimicrobial studies. Compounds structurally similar to "(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one" have been investigated for their antimicrobial properties. For example, carbohydrazone derivatives have shown promising antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents. These findings suggest the compound's relevance in pharmaceutical research, especially in designing drugs targeting resistant microbial strains (Feng, Xue, & Zhang, 2014).
Metal Ion Detection and Environmental Sensing
Research has also focused on utilizing related compounds for detecting metal ions in various environments. This includes the development of selective "turn-on" sensors for recognizing specific metal ions in buffer solutions, which is crucial for environmental monitoring and the detection of metal contamination in water sources. These sensors exhibit efficient "off-on-off" fluorescence behavior by cyclic addition of metal ions and chelating agents, proving their potential in quantitative detection with satisfactory recovery and precision in real water samples (Xu, Zhao, Zhang, Wang, Yang, Pei, & Zhang, 2020).
Eigenschaften
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTIBNMVGUDZQB-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea](/img/structure/B2794775.png)



![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)




![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)